Product packaging for Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate(Cat. No.:)

Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate

Cat. No.: B11894294
M. Wt: 205.25 g/mol
InChI Key: LNBNESVEEVVAAW-NSHDSACASA-N
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Description

Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO2 B11894294 Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 4-[(2S)-pyrrolidin-2-yl]benzoate

InChI

InChI=1S/C12H15NO2/c1-15-12(14)10-6-4-9(5-7-10)11-3-2-8-13-11/h4-7,11,13H,2-3,8H2,1H3/t11-/m0/s1

InChI Key

LNBNESVEEVVAAW-NSHDSACASA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)[C@@H]2CCCN2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CCCN2

Origin of Product

United States

The Pyrrolidine Ring System in Contemporary Organic Synthesis Research

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of modern organic synthesis. tandfonline.com This saturated ring system, also known as tetrahydropyrrole, is a prevalent motif in a vast array of natural products, particularly alkaloids found in plants, such as nicotine (B1678760) and hygrine. The amino acids proline and hydroxyproline, fundamental building blocks of proteins, are also derivatives of pyrrolidine.

The utility of the pyrrolidine scaffold extends beyond its presence in bioactive molecules. Pyrrolidine derivatives are highly valued as building blocks and reagents in synthetic chemistry. mdpi.com They serve as versatile precursors for the synthesis of more complex molecules, especially within the pharmaceutical industry. The secondary amine of the pyrrolidine ring is a key site for chemical modifications, while the carbon atoms of the ring can also be functionalized to introduce a variety of substituents and stereocenters, allowing for the creation of diverse molecular architectures.

Furthermore, chiral pyrrolidines have become indispensable in the field of asymmetric synthesis, where they are employed as highly effective organocatalysts and chiral auxiliaries. mdpi.com These catalysts facilitate the enantioselective formation of complex chiral molecules, a critical aspect of modern drug discovery and development. The [3+2] cycloaddition reaction of azomethine ylides is a prominent method for constructing the pyrrolidine ring system with high stereocontrol. bohrium.com

Benzoate Esters As Pivotal Structural Motifs in Advanced Chemical Research

Benzoate (B1203000) esters, the products of the acid-catalyzed reaction of benzoic acid with alcohols, are a significant class of compounds with wide-ranging applications. wikipedia.org They are found in nature and serve as important intermediates in the biosynthesis of many secondary metabolites. wikipedia.org In industrial settings, benzoic acid is a precursor for the synthesis of numerous organic substances, and its salts and esters are well-known as benzoates. wikipedia.org

The applications of benzoate esters are diverse. They are utilized as food preservatives, where they inhibit the growth of mold, yeast, and some bacteria. wikipedia.org In the chemical industry, they serve as intermediates in the production of dyes, plasticizers, and solvents. mdpi.com Furthermore, certain benzoate esters have found use in the perfume industry and as insect repellents. mdpi.comresearcher.life

From a synthetic chemistry perspective, the benzoate ester group can be readily prepared and subjected to various chemical transformations. wikipedia.org These include hydrolysis back to benzoic acid and the corresponding alcohol, as well as reduction to aldehydes and alcohols. The development of new and more sustainable methods for the synthesis of benzoate esters, such as those promoted by visible light, is an active area of research. mdpi.com Recent studies have also explored the use of C10-benzoate esters of anhydrotetracycline (B590944) as inhibitors of tetracycline (B611298) destructases, highlighting their potential in overcoming antibiotic resistance. acs.org

Significance of Stereochemistry in Pyrrolidine Containing Compounds

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor governing the biological activity and chemical reactivity of pyrrolidine-containing compounds. The pyrrolidine (B122466) ring can possess multiple stereocenters, leading to the existence of various stereoisomers with distinct properties. The specific configuration of these stereocenters is often crucial for effective interaction with biological targets such as enzymes and receptors. tandfonline.comresearchgate.net

For instance, in the context of dipeptidyl peptidase-4 (DPP-4) inhibitors, the stereochemistry of the pyrrolidine ring ensures optimal binding to the enzyme's catalytic pocket. tandfonline.com The (S)-enantiomer of a hydroxyl-substituted pyrrolidine in saxagliptin, for example, demonstrates superior inhibitory activity compared to its (R)-counterpart. tandfonline.com This highlights how a subtle change in stereochemistry can have a profound impact on pharmacological efficacy.

The synthesis of enantiomerically pure pyrrolidine derivatives is a major focus in organic chemistry. chim.itcsic.es A variety of methods, including asymmetric cyclization reactions and the use of chiral starting materials, have been developed to control the stereochemistry of the pyrrolidine ring. chim.it The ability to synthesize specific stereoisomers is essential for structure-activity relationship (SAR) studies, which aim to understand how the three-dimensional structure of a molecule influences its biological function. researchgate.net Research has shown that even minor alterations in the size and stereochemistry of the pyrrolidine ring can abolish biological activity, underscoring the strict structural requirements for molecular recognition. researchgate.net

Overview of Academic Research Directions for Methyl 4 2s Pyrrolidin 2 Yl Benzoate

Strategies for Stereoselective Synthesis of (2S)-Pyrrolidine Scaffolds

The construction of the chiral pyrrolidine ring is a key challenge in the synthesis of the target molecule. Various stereoselective strategies have been developed to control the stereochemistry at the C-2 position.

Asymmetric Synthesis Approaches (e.g., from enantiopure precursors)

One common strategy for obtaining enantiomerically pure compounds is to start from readily available enantiopure precursors, often derived from natural sources. This "chiral pool" approach leverages the existing stereochemistry of the starting material to build the desired chiral pyrrolidine scaffold.

For instance, enantiopure homoallylic sulfonamides, derived from sulfinimines, can undergo iodocyclization to yield trans-2,5-disubstituted 3-iodopyrrolidines, providing a valuable method for the asymmetric synthesis of this heterocyclic system. capes.gov.br Another approach utilizes (R)-phenylglycinol as a chiral starting material. nih.govacs.org Condensation with aromatic aldehydes followed by diastereoselective additions of Grignard reagents allows for the synthesis of trans-2,5-bis(aryl) pyrrolidines. acs.org Furthermore, the synthesis of a novel chiral pyrrolidine has been achieved using 2,3-O-iso-propylidene-D-erythronolactol as a suitable starting material. nih.gov

Starting MaterialKey ReactionProduct
Enantiopure homoallylic sulfonamidesIodocyclizationtrans-2,5-disubstituted 3-iodopyrrolidines capes.gov.br
(R)-phenylglycinolCondensation and Grignard additiontrans-2,5-bis(aryl) pyrrolidines acs.org
2,3-O-iso-propylidene-D-erythronolactolMulti-step synthesisChiral pyrrolidine nih.gov

Catalytic Asymmetric Synthesis (e.g., organocatalysis, transition-metal catalysis)

Catalytic asymmetric synthesis has emerged as a powerful tool for the efficient construction of chiral molecules. dntb.gov.ua This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Both organocatalysis and transition-metal catalysis have been successfully applied to the synthesis of chiral pyrrolidine scaffolds. nih.gov

Organocatalysis, which employs small organic molecules as catalysts, has seen significant advancements, with pyrrolidine-based catalysts themselves playing a key role. nih.govresearchgate.net For example, diarylprolinol silyl (B83357) ethers can catalyze the asymmetric Michael reaction of malononitrile (B47326) and α,β-unsaturated aldehydes with excellent enantioselectivity. researchgate.net Cinchonidine derived bifunctional amino-squaramide catalysts have been shown to be effective in producing highly substituted pyrrolidines with a stereogenic quaternary center at the 3-position. rsc.org A novel chiral spiro-pyrrolidine silyl ether organocatalyst has also been designed and successfully applied to the Michael addition reaction for constructing all-carbon quaternary centers. rsc.org

Transition-metal catalysis offers another powerful avenue for stereoselective pyrrolidine synthesis. Rhodium(II)-catalyzed asymmetric nitrene C–H insertion reactions have been used to synthesize 2,5-disubstituted pyrrolidines from simple hydrocarbons. acs.org Feringa and coworkers developed an elegant catalytic strategy using an iridium catalyst for the double branched-selective allylic substitution of ammonia (B1221849) into a carbonate to access enantiomers of a precursor to a chiral pyrrolidine ligand. acs.org

Catalyst TypeReactionKey Feature
Diarylprolinol silyl ether (Organocatalyst)Asymmetric Michael additionExcellent enantioselectivity researchgate.net
Cinchonidine derived amino-squaramide (Organocatalyst)Asymmetric cascade reactionForms quaternary stereocenter rsc.org
Chiral spiro-pyrrolidine silyl ether (Organocatalyst)Michael additionForms all-carbon quaternary centers rsc.org
Rhodium(II) catalyst (Transition-metal)Asymmetric nitrene C–H insertionSynthesis from simple hydrocarbons acs.org
Iridium catalyst (Transition-metal)Double branched-selective allylic substitutionAccess to both enantiomers of the product acs.org

Chiral Pool Synthesis Utilizing Proline Derivatives

Proline and its derivatives are highly valuable chiral building blocks for the synthesis of more complex pyrrolidine-containing molecules. nih.govmdpi.commdpi.com (S)-prolinol, which can be obtained by the reduction of (S)-proline, is a common starting material for the synthesis of various drugs. mdpi.com

The synthesis of substituted pyrrolidines often begins with the modification of the proline ring. For example, the pyroglutamic acid-derived hemiaminal can be reacted with an electron-rich aromatic compound under Lewis acidic conditions to form 2,5-disubstituted pyrrolidines. acs.org The stereoselectivity of this addition can be controlled by the choice of the protecting group on the nitrogen atom. acs.org

Formation of the Benzoate Ester Moiety

The final step in the synthesis of this compound involves the formation of the benzoate ester. This can be achieved through various esterification methods.

Esterification Reactions in the Synthesis of this compound

The classic Fischer esterification is a common method for preparing esters. uomustansiriyah.edu.iq This reaction involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. uomustansiriyah.edu.iq The reaction between benzoic acid and methanol (B129727), catalyzed by sulfuric acid, is a direct route to methyl benzoate. uomustansiriyah.edu.iq The mechanism involves protonation of the carbonyl group, nucleophilic attack by the alcohol, proton transfer, and subsequent loss of water. uomustansiriyah.edu.iq

Alternatively, transesterification can be employed, where an existing ester is reacted with an alcohol in the presence of an acid or base catalyst to form a new ester. libretexts.org For instance, another benzoate ester could be reacted with methanol to yield methyl benzoate. libretexts.org Solid acid catalysts, such as zirconium metal catalysts fixed with titanium, have also been developed for the esterification of benzoic acids with methanol. mdpi.com

MethodReactantsCatalyst
Fischer EsterificationBenzoic acid, MethanolSulfuric acid uomustansiriyah.edu.iq
TransesterificationBenzoate ester, MethanolAcid or Base libretexts.org
Solid Acid CatalysisBenzoic acid, MethanolZirconium/Titanium solid acid mdpi.com

Role of Orthoesters as Substrates in Ester Formation

Orthoesters, which have the general formula RC(OR')₃, are versatile reagents in organic synthesis. wikipedia.orgalfa-chemistry.com They can be hydrolyzed under mild acidic conditions to form esters. wikipedia.orgalfa-chemistry.com For example, trimethyl orthoformate can be hydrolyzed to methyl formate. wikipedia.org While not a direct synthesis of methyl benzoate from a benzoic acid precursor, orthoesters can be used to introduce ester functionalities.

Orthoesters are typically synthesized through the Pinner reaction, where a nitrile reacts with an alcohol in the presence of hydrogen chloride. wikipedia.org They can also be prepared from 1,1,1-trichloroalkanes and sodium alkoxide. wikipedia.org

Convergent and Linear Synthesis Strategies for Complex Pyrrolidine-Benzoate Systems

The construction of complex molecules like this compound can be approached through either a linear or a convergent synthesis. Each strategy offers distinct advantages and disadvantages regarding efficiency, yield, and purification.

A linear synthesis involves the sequential modification of a starting material through a series of reactions to build the target molecule step-by-step. For this compound, a plausible linear approach could commence with a chiral precursor such as (S)-proline or 4-hydroxyproline. nih.gov These readily available starting materials provide the foundational pyrrolidine ring with the desired stereochemistry. The synthesis would then involve the functionalization of this pre-existing chiral core. For instance, methods for synthesizing various 3-carboxy-4-vinyl pyrrolidines have been described, which are versatile building blocks. researchgate.net A hypothetical linear sequence might involve the protection of the amine, followed by reactions to introduce the 4-methoxycarbonylphenyl group at the 2-position.

One potential linear strategy could involve a C(sp³)–H activation approach. nih.gov This method has been used for the stereoselective synthesis of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs, demonstrating the feasibility of introducing an aryl group onto a pre-existing pyrrolidine ring. nih.gov

A convergent synthesis , in contrast, involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the final stages. For this compound, this would typically involve the separate synthesis of a suitably protected (2S)-pyrrolidine derivative and a 4-halobenzoate or a similar reactive benzoic acid derivative.

The table below summarizes the conceptual differences between linear and convergent strategies for the synthesis of complex pyrrolidine-benzoate systems.

StrategyDescriptionAdvantagesDisadvantages
Linear Synthesis Sequential modification of a single starting material.Straightforward to plan.Overall yield can be low for long sequences. A failure in a late-stage reaction is costly.
Convergent Synthesis Independent synthesis of fragments followed by coupling.Higher overall yields. Greater flexibility and efficiency. Easier purification of intermediates.Requires more complex planning and optimization of the coupling step.

Development of Scalable and Efficient Synthetic Routes

For the synthesis of this compound, several strategies can be envisioned to enhance scalability. The use of inexpensive and readily available starting materials, such as (S)-proline, is a significant advantage. nih.gov

Catalytic methods are highly desirable for scalable syntheses as they reduce the amount of stoichiometric reagents and waste. For instance, the heterogeneous catalytic hydrogenation of substituted pyrroles offers a pathway to functionalized pyrrolidines with high diastereoselectivity. researchgate.net This method avoids the use of expensive and often toxic reagents. Similarly, the use of solid acid catalysts, such as zirconium/titanium-based catalysts, for the esterification of benzoic acid derivatives presents a green and efficient alternative to traditional methods. mdpi.com

One-pot procedures, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, can significantly improve efficiency and reduce waste. A one-pot procedure for the synthesis of methyl 4-formylbenzoate (B8722198) has been reported, which could potentially be adapted for the synthesis of the benzoate fragment of the target molecule. researchgate.net

The development of a practical and efficient synthesis of a key chiral building block, (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, was achieved through a four-step process without purification of intermediates until the final crystalline product was isolated. researchgate.net This "through process" approach is highly advantageous for large-scale production.

The table below outlines key considerations for developing scalable synthetic routes for pyrrolidine-benzoate systems.

ConsiderationImportance for ScalabilityPotential Strategies for this compound
Starting Materials Cost and availability are critical for economic viability.Utilize readily available chiral pool starting materials like (S)-proline. nih.gov
Reagent Selection Avoidance of hazardous and expensive reagents.Employ catalytic methods such as heterogeneous hydrogenation researchgate.net and solid acid catalysis. mdpi.com
Process Efficiency Minimizing the number of steps and purification procedures.Develop one-pot or "through process" syntheses. researchgate.netresearchgate.net
Stereocontrol Maintaining the desired stereochemistry throughout the synthesis.Use of stereoselective reactions like 1,3-dipolar cycloadditions researchgate.net or C-H activation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the carbon-hydrogen framework and the spatial relationships between atoms.

High-Resolution 1H and 13C NMR Techniques

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for identifying the different chemical environments of the hydrogen and carbon atoms within this compound.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring and the benzoate group. The aromatic protons on the benzene (B151609) ring typically appear as two doublets in the downfield region (approximately 7.4-8.0 ppm), characteristic of a 1,4-disubstituted pattern. The singlet for the methyl ester (COOCH₃) protons would be observed further upfield, generally around 3.9 ppm. rsc.org The protons of the pyrrolidine ring, being aliphatic, resonate at a higher field. The proton at the C2 position, being adjacent to both the nitrogen atom and the aromatic ring, would be the most deshielded of the pyrrolidine protons. The remaining methylene (B1212753) (CH₂) protons of the pyrrolidine ring would appear as complex multiplets. The N-H proton of the secondary amine would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides information on each unique carbon atom. The spectrum would show a signal for the ester carbonyl carbon (C=O) at the most downfield position (around 166-167 ppm). rsc.org The aromatic carbons would appear in the typical range of 125-150 ppm. The carbon bearing the ester group and the carbon bearing the pyrrolidine ring would have distinct chemical shifts due to their different electronic environments. The methoxy (B1213986) (OCH₃) carbon signal is expected around 52 ppm. rsc.org The carbons of the pyrrolidine ring would be found in the upfield aliphatic region of the spectrum, with the C2 carbon being the most downfield of the ring carbons due to its attachment to the nitrogen and the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrrolidine-C2~4.2-4.5 (t)~60-65
Pyrrolidine-C3~1.9-2.2 (m)~25-30
Pyrrolidine-C4~1.7-1.9 (m)~22-27
Pyrrolidine-C5~3.0-3.3 (m)~45-50
Pyrrolidine-NHVariable (br s)-
Aromatic-C1'-~145-150
Aromatic-C2'/C6'~7.4-7.6 (d)~126-129
Aromatic-C3'/C5'~7.9-8.1 (d)~129-131
Aromatic-C4'-~128-132
Ester C=O-~166-167
Ester OCH₃~3.9 (s)~52-53

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions. (s=singlet, d=doublet, t=triplet, m=multiplet, br s=broad singlet)

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Relationships

While 1D NMR suggests the types of protons and carbons present, 2D NMR techniques are essential to piece together the molecular puzzle. wisc.edu

COSY (COrrelation SpectroscopY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. researchgate.net For this compound, COSY would show correlations between adjacent protons in the pyrrolidine ring (e.g., H2 with H3, H3 with H4, and H4 with H5). It would also confirm the coupling between the ortho protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). researchgate.net It allows for the unambiguous assignment of each carbon signal by correlating it to its known proton signal. For instance, the proton signal at ~3.9 ppm would correlate with the carbon signal at ~52 ppm, confirming the OCH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (two to four bond ¹H-¹³C correlations). researchgate.net It provides the key to connecting the different fragments of the molecule. A critical correlation would be observed between the C2 proton of the pyrrolidine ring and the C1' and C2'/C6' carbons of the phenyl ring, definitively establishing the link between the two ring systems. Other key HMBC correlations would include those from the aromatic protons to the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment identifies protons that are close to each other in space, not necessarily through bonds. rsc.org NOESY is particularly important for confirming stereochemistry. In this molecule, a NOESY spectrum could show a correlation between the C2 proton of the pyrrolidine ring and the ortho protons (C2'/C6') of the benzoate ring, confirming their spatial proximity.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of a molecule with very high precision (typically to four or five decimal places). This allows for the calculation of a unique elemental formula. For this compound, the molecular formula is C₁₂H₁₅NO₂. HRMS would be used to confirm the experimental mass matches the theoretical exact mass of this formula, providing strong evidence for the compound's identity and ruling out other potential structures with the same nominal mass.

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₂H₁₅NO₂
Nominal Mass205
Monoisotopic Mass205.1103 u
Expected [M+H]⁺ ion206.1179 u

Electrospray Ionization (ESI) and Alternative Ionization Modes

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, ESI would generate a prominent protonated molecule, the [M+H]⁺ ion, at an m/z corresponding to the molecular weight plus the mass of a proton.

By increasing the energy within the mass spectrometer, the [M+H]⁺ ion can be induced to fragment. The resulting fragmentation pattern provides valuable structural information. Plausible fragmentation pathways for this molecule could include:

Loss of the methoxy group (-OCH₃) or methanol (-CH₃OH) from the ester.

Cleavage of the bond between the pyrrolidine ring and the benzene ring.

Ring-opening and subsequent fragmentation of the pyrrolidine moiety.

Analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule. wisc.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making these methods excellent for functional group identification.

For this compound, the IR spectrum would be expected to display several key absorption bands:

N-H Stretch: A moderate to weak absorption around 3300-3500 cm⁻¹ corresponding to the secondary amine in the pyrrolidine ring.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine and methyl groups appear just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band in the region of 1710-1730 cm⁻¹ is characteristic of the ester carbonyl group.

C=C Stretches: Aromatic ring C=C stretching vibrations would result in one or more bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band corresponding to the ester C-O stretch is expected in the 1100-1300 cm⁻¹ range.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupBondExpected Frequency Range (cm⁻¹)Intensity
Secondary AmineN-H stretch3300 - 3500Medium-Weak
Aromatic C-HC-H stretch3000 - 3100Medium-Weak
Aliphatic C-HC-H stretch2850 - 2960Medium
Ester CarbonylC=O stretch1710 - 1730Strong
Aromatic RingsC=C stretch1450 - 1600Medium-Weak
Ester C-OC-O stretch1100 - 1300Strong

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformational Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the absolute configuration of the chiral center in the pyrrolidine ring and offer insights into the molecule's conformation in the solid state.

Single-Crystal X-ray Diffraction Analysis

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would first need to be grown. The crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The key parameters obtained from this analysis would be compiled into a crystallographic information file (CIF). A hypothetical data table for such an analysis is presented below, based on typical values for organic molecules.

Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₁₂H₁₅NO₂
Formula Weight205.25
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.80
b (Å)9.50
c (Å)20.10
α (°)90
β (°)90
γ (°)90
Volume (ų)1106.1
Z4
Calculated Density (g/cm³)1.23
R-factor< 0.05

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Interplanar Angles)

The crystal packing of this compound would be stabilized by a network of intermolecular interactions. The secondary amine of the pyrrolidine ring is a hydrogen bond donor, while the ester carbonyl oxygen is a hydrogen bond acceptor. Therefore, N-H···O hydrogen bonds are expected to be a prominent feature in the crystal lattice, linking molecules into chains or more complex networks.

Advanced Optical and Electronic Spectroscopic Techniques (e.g., UV-Vis, Fluorescence Spectroscopy)

UV-Visible and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule.

The UV-Vis absorption spectrum of this compound in a solvent like methanol or ethanol (B145695) would be expected to show absorption bands corresponding to the π→π* transitions of the benzene ring. The presence of the pyrrolidine and methyl ester groups as substituents on the benzene ring would influence the wavelength and intensity of these absorptions.

Fluorescence spectroscopy could reveal whether the molecule emits light after being electronically excited. The interaction of similar methyl benzoate derivatives with biomolecules like bovine serum albumin has been studied using fluorescence quenching, providing insights into binding mechanisms. mdpi.com Such studies on this compound could be valuable in understanding its potential interactions in biological systems.

A hypothetical table summarizing the expected spectroscopic properties is provided below.

Hypothetical Spectroscopic Data for this compound

TechniqueSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
UV-VisMethanol~230, ~275~10,000, ~1,000
FluorescenceMethanol~290 (Excitation)~350 (Emission)

Reactions at the Pyrrolidine Nitrogen Atom

The secondary amine of the pyrrolidine ring is a key site for nucleophilic reactions, allowing for the introduction of a wide array of functional groups through alkylation, acylation, and other derivatization strategies.

Alkylation and Acylation Reactions

The nitrogen atom of the pyrrolidine ring readily undergoes N-alkylation with various alkyl halides. The reaction typically proceeds via an SN2 mechanism, where the nitrogen acts as a nucleophile. The choice of solvent and base is crucial to control the reaction's efficiency and prevent side reactions.

Acylation of the pyrrolidine nitrogen is a common strategy to introduce carbonyl-containing moieties. This is typically achieved using acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. For instance, reaction with acetyl chloride would yield the corresponding N-acetyl derivative. patsnap.com These reactions are fundamental in peptide synthesis and the creation of complex molecular scaffolds.

Table 1: Representative Alkylation and Acylation Reactions

Reaction Type Reagent Example Product Type
Alkylation Benzyl bromide N-Benzylpyrrolidine derivative
Acylation Acetyl chloride N-Acetylpyrrolidine derivative

Amidation and Other Amine Derivatization Strategies

Beyond simple alkylation and acylation, the pyrrolidine nitrogen can participate in a variety of other C-N bond-forming reactions. These include reductive amination with aldehydes or ketones, Michael addition to α,β-unsaturated carbonyl compounds, and coupling with sulfonyl chlorides to form sulfonamides.

Amidation, in the context of derivatizing the amine, often involves coupling the pyrrolidine with a carboxylic acid. This typically requires an activating agent to convert the carboxylic acid into a more reactive species, such as an acid chloride or an active ester, facilitating the nucleophilic attack by the pyrrolidine nitrogen. nih.govnih.gov These methods are central to the synthesis of many pharmaceutical compounds.

Transformations Involving the Methyl Ester Group

The methyl ester group on the benzoate ring is another key functional handle, susceptible to various nucleophilic acyl substitution reactions.

Hydrolysis and Transesterification Reactions

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is typically irreversible and proceeds to completion. chemspider.com High-temperature water has also been shown to effectively hydrolyze methyl benzoates. The resulting carboxylic acid is a versatile intermediate for further modifications, such as amide bond formation. researchgate.net

Transesterification, the conversion of one ester to another, can be achieved by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. This reaction is useful for modifying the ester group to alter the compound's physical properties, such as solubility or volatility.

Table 2: Conditions for Methyl Ester Hydrolysis

Condition Reagents Product Reference
Basic (Saponification) NaOH or KOH in Water/Methanol Carboxylate salt (acidified to carboxylic acid) chemspider.com

Conversion to Amides and Hydrazides

The methyl ester can be directly converted to an amide by heating it with an amine, a process known as aminolysis. However, this reaction can be slow. Catalytic systems, such as those using niobium(V) oxide, have been developed to facilitate the direct amidation of esters under solvent-free conditions. researchgate.net A more common laboratory-scale method involves a two-step process: hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine using a standard coupling reagent. nih.gov

Reaction of the methyl ester with hydrazine (B178648) (N₂H₄) yields the corresponding hydrazide. This derivative is a useful intermediate for synthesizing various heterocyclic compounds or for use in bioconjugation chemistry.

Electrophilic Aromatic Substitution and Functionalization of the Benzoate Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com The regiochemical outcome of these substitutions is dictated by the directing effects of the two substituents already present: the pyrrolidinyl group and the methyl ester group.

Table 3: Directing Effects for Electrophilic Aromatic Substitution

Substituent Type Activating/Deactivating Directing Effect
-C₄H₈N (Pyrrolidinyl) Amine Activating ortho, para

Stereochemical Transformations and Epimerization Studies within the Pyrrolidine Moiety

The stereochemistry of the pyrrolidine ring is a critical determinant of the biological activity and physical properties of molecules in which it is embedded. In the context of this compound, the chiral center at the C-2 position of the pyrrolidine ring is of particular interest. The ability to control or alter this stereocenter through stereochemical transformations, including epimerization, is a valuable tool in medicinal chemistry and drug discovery for the generation of diastereomeric pairs and for optimizing molecular architecture.

Research into the epimerization of 2-substituted pyrrolidines has revealed that this transformation can be induced under specific basic conditions. For instance, studies on N-benzoyl protected pyrrolidine derivatives have shown that treatment with a strong base like n-butyllithium (n-BuLi) can lead to the epimerization at the C-2 position. nih.gov This process is believed to proceed through the deprotonation at the C-2 position, forming a planar carbanion intermediate, which is then re-protonated from either face, leading to a mixture of epimers. In one study, treatment of an N-benzoyl pyrrolidine derivative with n-BuLi resulted in the formation of the C-2 epimer in a moderate yield of 50%. nih.gov

The choice of reducing agent during the synthesis of 2-substituted pyrrolidines can also provide diastereoselective control, effectively allowing for the synthesis of a desired epimer. A versatile method for the diastereoselective reductive cyclization of (Ss)-γ-chlorinated N-tert-butanesulfinyl ketimines allows for the synthesis of either diastereomer of a 2-substituted pyrrolidine from the same starting material by simply changing the reducing agent. google.com For example, using L-Selectride® (LiBHEt3) can lead to one diastereomer with high selectivity (e.g., 98:2 dr), while switching to diisobutylaluminum hydride (DIBAL-H) in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS) can produce the opposite diastereomer, also with high selectivity (e.g., 1:99 dr). google.com This highlights the profound influence of the reagent on the stereochemical outcome.

Furthermore, partial epimerization has been observed during reduction steps in synthetic sequences. For example, the reduction of a cyanopyrrolidine derivative to the corresponding alcohol has been noted to proceed with partial epimerization at the adjacent stereocenter. acs.org This underscores the importance of carefully selecting reaction conditions to maintain stereochemical integrity when desired.

TransformationSubstrate TypeReagents/ConditionsOutcomeReference
Epimerization N-Benzoyl pyrrolidinen-BuLi, THF, -78 °C to r.t.Formation of C-2 epimer (50% yield) nih.gov
Diastereoselective Reductive Cyclization (Ss)-γ-chlorinated N-tert-butanesulfinyl ketimineL-Selectride®High diastereoselectivity for one epimer google.com
Diastereoselective Reductive Cyclization (Ss)-γ-chlorinated N-tert-butanesulfinyl ketimineDIBAL-H, LiHMDS, -78 °C to 0 °CHigh diastereoselectivity for the opposite epimer google.com
Reduction with Partial Epimerization Cyanopyrrolidine derivativeNot specifiedReduction to alcohol with partial epimerization acs.org

C-H Activation Strategies for Selective Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy for the synthesis and modification of complex molecules. For this compound, C-H activation strategies targeting the pyrrolidine moiety offer a direct route to novel derivatives without the need for pre-functionalization.

A significant advancement in this area is the development of protecting-group-free methods for the α-C–H bond functionalization of cyclic secondary amines like pyrrolidine. nih.gov One such approach involves the in situ deprotonation of the pyrrolidine N-H bond with a strong base (e.g., n-BuLi) to form a lithium amide. This species then acts as a hydride donor to a sacrificial hydride acceptor (such as benzophenone), generating a cyclic imine intermediate. This transient imine can be subsequently trapped by an organolithium reagent to yield the α-functionalized pyrrolidine. nih.gov This method is notable for its operational simplicity and its ability to proceed with high levels of diastereoselectivity when applied to substituted cyclic amines. nih.gov

Transition metal catalysis provides another major avenue for the selective functionalization of C-H bonds in pyrrolidines. Dirhodium catalysts have been employed for intramolecular nitrene insertion into sp³ C-H bonds, enabling a regio- and diastereoselective synthesis of N-unprotected pyrrolidines. organic-chemistry.org Similarly, copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds has been shown to be an effective method for constructing pyrrolidine rings, demonstrating excellent regioselectivity and functional group tolerance. organic-chemistry.org

Borane-catalyzed dehydrogenation offers a pathway to aromatize the pyrrolidine ring, converting pyrrolidines into pyrroles. This transformation, which can be catalyzed by B(C₆F₅)₃, proceeds via a proposed mechanism involving hydride abstraction from the carbon alpha to the nitrogen, followed by a second hydride abstraction event. acs.org This method is advantageous as it avoids the harsh oxidative conditions that pyrrole (B145914) rings are often sensitive to. acs.org

These strategies highlight the diverse and powerful tools available for the late-stage functionalization of the pyrrolidine core, enabling the synthesis of a wide array of derivatives from a common intermediate like this compound.

StrategyCatalyst/ReagentPosition FunctionalizedKey FeaturesReference
Protecting-Group-Free α-Functionalization n-BuLi, Hydride Acceptor (e.g., Benzophenone), Organolithium Reagentα-C-HDoes not require N-protection; forms a cyclic imine intermediate. nih.gov
Intramolecular C-H Amination Dirhodium Catalystδ-C-HRegio- and diastereoselective insertion of a nitrene. organic-chemistry.org
Intramolecular C-H Amination Copper Catalystδ-C-HMild conditions, complete regio- and chemoselectivity. organic-chemistry.org
Dehydrogenation to Pyrrole B(C₆F₅)₃α- and γ-C-HBorane-catalyzed dehydrogenation to form the aromatic pyrrole ring. acs.org

Exploration of Biological Activities and Molecular Mechanisms of Methyl 4 2s Pyrrolidin 2 Yl Benzoate Analogues in Vitro Studies

Antimicrobial Activity Investigations (In Vitro)

Analogues incorporating the pyrrolidine (B122466) or benzoate (B1203000) scaffold have demonstrated a wide spectrum of antimicrobial activities. These studies are crucial for identifying new compounds capable of combating the growing threat of drug-resistant pathogens.

Derivatives built upon the pyrrolidine and benzoate structures have been evaluated against a variety of pathogenic bacteria. Research indicates that specific structural modifications can lead to potent antibacterial effects.

For instance, certain pyrrolidone derivatives have shown very strong inhibition against Staphylococcus aureus, with a hydrazone derivative featuring a benzylidene moiety demonstrating an effect at a concentration of 3.9 μg/mL. researchgate.net Similarly, a class of pyrrole (B145914) benzamide (B126) derivatives exhibited potent activity against S. aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL. nih.gov Further studies on streptopyrroles, another class of pyrrolidine-related alkaloids, revealed notable antibacterial action against Gram-positive bacteria such as S. aureus, Bacillus subtilis, and Micrococcus luteus, with MIC values between 0.7 and 2.9 μM. nih.gov

In studies involving halogenated benzene (B151609) rings substituted with pyrrolidine, compounds like 2,6-dipyrrolidino-1,4-dibromobenzene and 2,4,6-tripyrrolidino chlorobenzene (B131634) were found to inhibit the growth of both Gram-positive (S. aureus, B. subtilis) and Gram-negative (Yersinia enterocolitica, Escherichia coli, Klebsiella pneumoniae) bacteria. nih.gov Another class, salicylanilide (B1680751) benzoates, displayed significant antibacterial activity primarily against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.98 μmol/L.

The introduction of pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine (B1248293) moieties has also yielded compounds with excellent antibacterial properties against both Gram-positive and Gram-negative pathogens. nih.gov

The antifungal potential of these analogues has also been a key area of investigation. Pyrrolidine-substituted halogenobenzene derivatives have demonstrated inhibitory activity against the yeast-like fungus Candida albicans. nih.gov Metal complexes incorporating a pyrrolidine structure, specifically (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide complexed with copper, also showed significant antifungal properties. core.ac.uk

Derivatives of 2-acyl-1,4-benzohydroquinone, which contain a benzoate-like structure, were found to be active against various Candida species and filamentous fungi, with some compounds showing efficacy at concentrations comparable to the standard antifungal drug amphotericin B. nih.govresearchgate.net Furthermore, a series of novel pyrrolo[1,2-a]quinoline (B3350903) derivatives demonstrated high inhibitory potential against C. albicans, with some analogues exhibiting MIC values as low as 0.4 µg/mL. nih.gov

The quantitative assessment of antimicrobial activity is primarily achieved through the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The Minimum Bactericidal Concentration (MBC) goes a step further to identify the lowest concentration that results in microbial death.

Studies on various analogues have established a range of MIC values, highlighting their varying potencies. For example, some pyrazole and pyrazolo[1,5-a]pyrimidine derivatives were identified as having a bactericidal effect, where the ratio of MBC to MIC was evaluated to understand whether the compounds kill bacteria or just inhibit their growth. nih.gov The MICs for salicylanilide benzoates against S. aureus ranged from 0.98 to 31.25 μmol/L. Pyrrolidine-substituted halogenobenzenes inhibited bacteria and fungi with MICs between 32 and 512 µg/mL. nih.gov For some highly active pyrrolo[1,2-a]quinoline derivatives, the MIC against C. albicans was as low as 0.4 µg/mL. nih.gov

Reported MIC/MBC Values for Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate Analogues
Compound ClassMicroorganism(s)MICMBCReference
Salicylanilide BenzoatesS. aureus (including MRSA)0.98 - 31.25 µmol/LNot Reported
Pyrrolidine-substituted HalogenobenzenesGram-positive & Gram-negative bacteria, C. albicans32 - 512 µg/mLNot Reported nih.gov
Pyrrole Benzamide DerivativesS. aureus3.12 - 12.5 µg/mLNot Reported nih.gov
StreptopyrrolesS. aureus, B. subtilis, M. luteus0.7 - 2.9 µMNot Reported nih.gov
2-Acyl-1,4-benzohydroquinonesCandida spp., Filamentous fungi2 - 64 µg/mLNot Reported nih.gov
Pyrrolo[1,2-a]quinoline DerivativesC. albicans0.4 - 12.5 µg/mLNot Reported nih.gov
Pyrazolo[1,5-a]pyrimidine DerivativesS. aureus, P. aeruginosaMIC & MBC reportedRatio determined nih.gov

Selectivity is a critical attribute for any potential antimicrobial agent. Several studies have highlighted that analogues of this compound can exhibit preferential activity against certain classes of microbes. For instance, salicylanilide benzoates were found to have significant antibacterial efficacy against Gram-positive bacteria, while their antifungal activity was considerably lower. This suggests a mode of action that is more effective against the cellular structures or metabolic pathways specific to Gram-positive organisms.

Similarly, certain pyrrole benzamide derivatives demonstrated more potent activity against the Gram-positive Staphylococcus aureus compared to the Gram-negative Escherichia coli. nih.gov This differential activity underscores the importance of the bacterial cell envelope composition in the efficacy of these compounds. The outer membrane of Gram-negative bacteria often presents a formidable barrier to many antimicrobial agents, which may explain the observed selectivity.

Anticancer Activity and Cytotoxicity Profiling (In Vitro)

The development of novel anticancer agents is a cornerstone of modern medicinal chemistry. Analogues derived from the pyrrolidine-benzoate scaffold have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines, providing valuable insights into their potential as chemotherapeutic agents.

A variety of analogues have been tested against a panel of human cancer cell lines, revealing promising cytotoxic and antiproliferative effects.

Pyrrolidinyl-carbazole derivatives, for example, showed profound antiproliferative activity against breast (MDA-MB-231), leukemia (K562), lung (A549), and cervical (HeLa) cancer cell lines, with half-maximal inhibitory concentration (IC50) values ranging from 0.43 to 8.05 μM. researchgate.net Importantly, these compounds also demonstrated selective cytotoxicity, being more harmful to cancer cells (MCF7, MDA-MB-231, A549) than to normal Chinese Hamster Ovary (CHO) cells. researchgate.net

Another study focused on diphenylamine-pyrrolidin-2-one-hydrazone derivatives, which were tested against human triple-negative breast cancer (MDA-MB-231), melanoma (IGR39), pancreatic carcinoma (Panc-1), and prostate cancer (PPC-1) cell lines. nih.gov A derivative containing a 5-nitrothiophene moiety emerged as the most active, with half-maximal effective concentration (EC50) values between 2.50 and 5.77 µM across the tested cell lines. nih.gov

Furthermore, pyrrolidone derivatives featuring a 3,4,5-trimethoxyphenyl moiety were assessed for their effect on human A549 lung cancer cells. mdpi.com The introduction of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the structure significantly enhanced anticancer activity, reducing cancer cell viability to as low as 28.0%. mdpi.com

In Vitro Cytotoxicity of Pyrrolidine/Benzoate Analogues Against Cancer Cell Lines
Compound ClassCancer Cell Line(s)Activity Metric (Value)Reference
Pyrrolidinyl-carbazole DerivativesMDA-MB-231, K562, A549, HeLaIC50 (0.43 - 8.05 μM) researchgate.net
Diphenylamine-pyrrolidin-2-one-hydrazonesIGR39, PPC-1, MDA-MB-231, Panc-1EC50 (2.50 - 5.77 µM) nih.gov
Pyrrolidone Derivatives with 3,4,5-trimethoxyphenyl moietyA549 (Lung)Reduced viability to 28.0% mdpi.com
N-Alkyl-nitroimidazolesMDA-MB-231 (Breast), A549 (Lung)Demonstrated sensitivity openmedicinalchemistryjournal.com

Determination of Half Maximal Inhibitory Concentration (IC50) for Cell Viability

A primary method for assessing the cytotoxic or anti-proliferative potential of a compound is by determining its half-maximal inhibitory concentration (IC50). nih.gov This value represents the concentration of a substance required to reduce the number of viable cells by 50% and is a key indicator of a compound's potency. nih.gov The MTT [3-(4, 5-dimethylthiazoyl-2, 5-diphenyltetrazolium bromide)] colorimetric assay is a widely used method to evaluate this cytotoxicity in various cell lines. nih.gov

In studies involving analogues with related heterocyclic structures, such as pyrimido[4,5-b]benzothiazines, the cytotoxic effects were evaluated against cancerous and normal cell lines. For instance, the compounds 4-propyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-PMPB) and 4-ethyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-EMPB) were assessed for their anti-cancer properties on the human prostate cancer cell line (PC-3). nih.gov Their IC50 values were determined and compared against a known chemotherapeutic drug, cisplatin, demonstrating their potential as anti-cancer agents while showing less effect on normal human dermal fibroblast (HDF) cells. nih.gov

Table 1: IC50 Values of Selected Compounds Against PC-3 Cell Line

Compound IC50 Value (µM) on PC-3 Cells
4-PMPB 15.3 ± 1.2
4-EMPB 21.6 ± 1.5
4-MMPB 18.7 ± 1.1
Cisplatin 9.8 ± 0.9

Data sourced from in vitro cell viability assays. nih.gov

Studies on Molecular Targets and Mechanistic Insights (In Vitro)

Beyond general cytotoxicity, in vitro studies aim to pinpoint the specific molecular targets and pathways through which these compounds exert their effects. This involves a range of assays targeting enzymes, receptors, and cellular processes.

Dipeptidyl peptidase 4 (DPP-4) is a serine protease that has emerged as a significant therapeutic target, particularly for the management of type 2 diabetes. researchgate.netmdpi.com DPP-4 inhibitors prevent the degradation of incretin (B1656795) hormones, which in turn enhances glucose-dependent insulin (B600854) secretion. oatext.com The pyrrolidine ring is a key structural feature in many potent DPP-4 inhibitors. nih.gov

Research into 4-substituted proline amides has led to the discovery of highly potent and selective DPP-4 inhibitors. One such compound, (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone (Compound 5 in the study), demonstrated a remarkable potency with an IC50 value of 13 nM. nih.gov Further structure-activity relationship (SAR) studies on (2S,4S)-4-fluoro-pyrrolidine-2-carbonitrile derivatives led to the identification of inhibitors with IC50 values under 100 nM that also showed excellent selectivity over related proteases like DPP-II, DPP8, and DPP9. nih.gov The design of these inhibitors often involves modifying the pyrrolidine ring to optimize interaction with the enzyme's active site. oatext.com

Table 2: DPP-4 Inhibition by Pyrrolidine Analogues

Compound Target Enzyme IC50 Value
(3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone Dipeptidyl peptidase 4 (DPP-4) 13 nM
(2S,4S)-4-fluoro-pyrrolidine-2-carbonitrile based inhibitors Dipeptidyl peptidase 4 (DPP-4) <100 nM

Data sourced from in vitro enzyme inhibition assays. nih.govnih.gov

Ionotropic glutamate (B1630785) receptors (iGluRs), which include the NMDA, AMPA, and kainate receptor subtypes, are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system. nih.govresearchgate.net Their dysfunction is linked to various neurological disorders, making them important therapeutic targets. researchgate.nettocris.com

Rational ligand design based on the proline scaffold has yielded selective antagonists for iGluR subtypes. A notable example is (2S,4R)-4-(2-carboxyphenoxy)pyrrolidine-2-carboxylic acid (Compound 1b in the study), which was developed as a selective antagonist for the kainic acid receptor subtype 1 (GluK1). nih.gov In binding assays, this compound displayed a high affinity for the GluK1 receptor with an inhibitory constant (Ki) of 4 µM. nih.gov Subsequent functional assays confirmed its role as a full antagonist, with an IC50 value of 6 ± 2 µM. nih.gov X-ray crystallography revealed that its binding to the GluK1 ligand-binding domain induces a conformational change consistent with antagonist activity. nih.gov

Table 3: Activity of a Pyrrolidine Analogue at the GluK1 Receptor

Compound Target Receptor Binding Affinity (Ki) Functional Activity (IC50) Mechanism
(2S,4R)-4-(2-carboxyphenoxy)pyrrolidine-2-carboxylic acid Kainic Acid Receptor 1 (GluK1) 4 µM 6 ± 2 µM Antagonist

Data sourced from in vitro receptor binding and functional assays. nih.gov

Understanding how a compound affects cellular processes like apoptosis (programmed cell death) is crucial for mechanistic insight, especially in cancer research. In one study, after determining the IC50 values of 4-MMPB and its analogues, researchers investigated the mechanism of cell death induced in PC-3 prostate cancer cells. nih.gov Using flow cytometry with FITC-annexin V and propidium (B1200493) iodide (PI) staining, they observed that the compounds induced both apoptosis and another form of cell death known as ferroptosis. nih.gov When treated with the compounds at their respective IC50 concentrations, the percentage of early and late apoptotic/ferroptotic cells significantly increased compared to the untreated control group, rising from 0.133% to over 40-60% depending on the specific analogue. nih.gov

Computational Chemistry and in Silico Modeling of Methyl 4 2s Pyrrolidin 2 Yl Benzoate

Quantum Mechanical Calculations (e.g., Density Functional Theory - DFT)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful computational tools used to investigate the electronic structure and properties of molecules from first principles. These methods would provide fundamental insights into the intrinsic properties of Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations using DFT would identify the lowest energy conformation of this compound. This involves systematically exploring the potential energy surface of the molecule to find the arrangement of atoms that corresponds to a minimum energy state.

Conformational analysis would be particularly important for this molecule due to the flexible pyrrolidine (B122466) ring and the rotatable bond connecting it to the phenyl ring. By calculating the relative energies of different conformers, researchers could identify the most likely shapes the molecule adopts under various conditions.

Table 1: Hypothetical Geometrical Parameters from DFT Optimization

ParameterHypothetical ValueDescription
Dihedral Angle (C-N-C-Cphenyl)The twist between the pyrrolidine and phenyl rings.
Bond Length (Cpyrrolidine-Cphenyl)Y ÅThe length of the single bond connecting the two ring systems.
Pyrrolidine Ring PuckerEnvelope/TwistDescribes the 3D shape of the five-membered ring.

Note: The values in this table are placeholders and would be determined by actual DFT calculations.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - FMO)

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

For this compound, FMO analysis would reveal which parts of the molecule are most likely to be involved in chemical reactions. For instance, the analysis might indicate that the HOMO is localized on the electron-rich pyrrolidine ring, while the LUMO is centered on the electron-withdrawing methyl benzoate (B1203000) group.

Table 2: Hypothetical FMO Data from DFT Calculations

OrbitalEnergy (eV)Description
HOMO-X.xxIndicates the molecule's electron-donating capacity.
LUMO-Y.yyIndicates the molecule's electron-accepting capacity.
HOMO-LUMO GapZ.zzCorrelates with chemical reactivity and stability.

Note: The values in this table are placeholders and would be determined by actual DFT calculations.

Non-Covalent Interaction Analysis

Non-covalent interactions (NCIs) are crucial for understanding how a molecule interacts with itself and with other molecules, such as biological macromolecules. NCI analysis, often performed as a post-processing step to DFT calculations, can visualize and quantify weak interactions like hydrogen bonds, van der Waals forces, and π-stacking. For this compound, this analysis could identify potential intramolecular hydrogen bonds and other interactions that stabilize its conformation.

Molecular Docking and Ligand-Protein Interaction Studies (for In Vitro Targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. If a biological target for this compound were identified, molecular docking could be used to predict how the compound might bind to the active site of a protein.

Table 3: Hypothetical Molecular Docking Results

Protein TargetBinding Affinity (kcal/mol)Key Interacting Residues
[Hypothetical Protein]-X.xTyr123, Asp89, Phe256
[Hypothetical Protein]-Y.ySer100, Leu45, Trp300

Note: This table presents a hypothetical scenario as no specific protein targets and corresponding docking studies for this compound are publicly available.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that generates a statistical model by relating the biological activity of a set of molecules to their 3D shape and electrostatic and steric fields. To perform a CoMFA study, a series of analogs of this compound with known biological activities would be required.

The results of a CoMFA study are often visualized as contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease biological activity. For example, a map might show that adding a bulky group in a certain region would be beneficial for activity, while a positive charge in another region would be detrimental. This provides a clear roadmap for rational drug design.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

Extensive literature searches did not yield specific molecular dynamics (MD) simulation studies focused solely on this compound. MD simulations are a powerful computational method used to understand the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment. While direct studies on the target compound are not publicly available, the principles of MD simulations can be described in the context of structurally related pyrrolidine derivatives to illustrate the potential insights such a study would offer.

MD simulations treat atoms and bonds as a system of interacting particles, governed by a force field that approximates quantum mechanical interactions. By solving Newton's equations of motion for this system over time, a trajectory of atomic positions and velocities is generated. Analysis of this trajectory can reveal the accessible conformations of the molecule, the energetic barriers between them, and the timescales of conformational changes.

The dynamic behavior of the methyl ester group would also be a key focus. The simulation would track its rotational freedom and potential interactions with other parts of the molecule or with solvent molecules in a simulated environment. The presence of a solvent, typically water, is crucial for obtaining a realistic representation of the molecule's behavior in a biological or chemical system.

While specific research findings for this compound are not available, data from hypothetical MD simulations could be presented in tables to illustrate the type of information that would be obtained. For instance, a table could summarize the populations of different conformational states or the average values of key dihedral angles that define the molecule's shape.

Hypothetical Data from a Molecular Dynamics Simulation

To illustrate the output of such a study, the following tables represent the kind of data that would be generated from a molecular dynamics simulation of this compound.

Table 1: Conformational Substates of the Pyrrolidine Ring

ConformerPucker Amplitude (Å)Population (%)Average Energy (kcal/mol)
Envelope (E)0.4565-2.5
Twist (T)0.3835-2.1

Interactive Table 1: Conformational Substates of the Pyrrolidine Ring

This table would allow users to sort the data by conformer, population, or average energy to better understand the relative stability and prevalence of different pyrrolidine ring puckers.

Table 2: Dihedral Angle Distribution for Phenyl-Pyrrolidine Linkage

Dihedral Angle (C-C-C-N)Population (%)Potential Energy Barrier (kcal/mol)
60° (gauche)701.8
180° (anti)303.5

Interactive Table 2: Dihedral Angle Distribution for Phenyl-Pyrrolidine Linkage

This interactive table would enable users to explore the rotational preferences around the bond connecting the phenyl and pyrrolidine rings, highlighting the most stable orientations.

Such data, derived from actual MD simulations, would be invaluable for understanding the structure-activity relationships of this compound and for designing new molecules with desired conformational properties. The lack of published studies on this compound represents a gap in the current scientific literature and an opportunity for future research.

Advanced Analytical Methodologies for Characterization, Purity Assessment, and Quantification

Chromatographic Techniques for Separation and Purity

Chromatographic techniques are fundamental for separating Methyl 4-[(2S)-pyrrolidin-2-yl]benzoate from starting materials, by-products, and potential impurities, including its (R)-enantiomer.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of this compound. Reversed-phase HPLC (RP-HPLC) is commonly utilized, where the compound is separated on a nonpolar stationary phase with a polar mobile phase.

Given the chiral nature of the molecule, enantioselective HPLC is crucial for determining its enantiomeric purity. This is achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, and cyclodextrin-based CSPs are effective for resolving enantiomers of compounds with pyrrolidine (B122466) rings. nih.gov The selection of the mobile phase, typically a mixture of a nonpolar organic solvent like hexane (B92381) and a more polar alcohol like ethanol (B145695) or isopropanol, is critical for achieving optimal separation.

Another approach is the indirect method, which involves derivatizing the racemic mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. nih.gov

ParameterExample ConditionPurpose
Column Chiralpak® AD (amylose-based CSP)Enantiomeric separation
Mobile Phase Hexane/Isopropanol (90:10, v/v)Elution and resolution of enantiomers
Flow Rate 1.0 mL/minConsistent retention times and peak shapes
Detection UV at 254 nmQuantification based on benzoate (B1203000) chromophore
Temperature 25 °CMethod stability and reproducibility

This table presents example HPLC conditions based on methods for structurally similar chiral compounds.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times, improved resolution, and higher sensitivity. UPLC methods are particularly advantageous for high-throughput screening and for resolving complex mixtures containing trace-level impurities. A reverse-phase UPLC method, similar in principle to HPLC, can be developed for this compound, offering enhanced performance. sielc.com Chiral UPLC methods, analogous to their HPLC counterparts, can provide rapid and highly efficient enantiomeric purity assessments. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound itself has a relatively high boiling point and contains a polar secondary amine group, making it non-ideal for direct GC analysis. However, its purity can be assessed by GC-MS after conversion into a more volatile and less polar derivative.

A common derivatization strategy for secondary amines is acylation (e.g., with trifluoroacetic anhydride) or silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). These reactions cap the active hydrogen on the nitrogen atom, reducing polarity and improving thermal stability. The resulting derivative can be readily analyzed by GC-MS, which provides both separation based on retention time and structural information from the mass spectrum, aiding in impurity identification. google.com

Spectroscopic Quantification Techniques (e.g., Quantitative NMR, UV-Vis Spectroscopy)

Spectroscopic techniques are invaluable for quantifying the compound without the need for extensive separation.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative ¹H-NMR (qNMR) is an absolute quantification method that does not require an identical reference standard of the analyte. The signal intensity of a specific proton (or group of protons) in the target molecule is directly proportional to its molar concentration. nih.gov For this compound, the distinct signals of the aromatic protons on the benzoate ring or the methyl protons of the ester group can be integrated. nih.gov

The concentration is determined by comparing the integral of a target analyte peak to the integral of a known amount of a certified internal standard that does not have overlapping signals. nih.govsciepub.com This method is highly accurate and precise for determining the purity of the compound or its concentration in solution.

ParameterExample ConditionPurpose
Spectrometer 400 MHz or higherTo achieve sufficient signal dispersion
Solvent Deuterated Chloroform (CDCl₃) or D₂OTo dissolve the sample and provide a lock signal
Internal Standard 1,3,5-Trimethoxybenzene or Maleic AnhydrideA certified reference for accurate quantification
Relaxation Delay (d1) > 5 x T₁ (longest relaxation time)To ensure complete proton relaxation for accurate integration
Data Processing Baseline and phase correctionTo ensure accurate integration of NMR signals

This table presents typical parameters for conducting a qNMR experiment.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a rapid and straightforward technique for quantification based on the Beer-Lambert law. The benzoate ester moiety in this compound contains a strong chromophore that absorbs UV light. A quantitative method can be developed by measuring the absorbance at the wavelength of maximum absorption (λmax), typically around 225-268 nm for benzoate derivatives. mt.comnih.gov A calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is particularly useful for routine quality control analysis of solutions containing the compound.

Electrophoretic Methods for Purity and Isomer Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of chiral compounds and charged species. For this compound, CE is an excellent alternative to chiral HPLC for assessing enantiomeric purity.

The separation of enantiomers is achieved by adding a chiral selector to the background electrolyte. Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose. researchgate.net The two enantiomers form transient diastereomeric complexes with the cyclodextrin (B1172386), which have different mobilities in the electric field, leading to their separation. nih.govusc.edu.au The choice of cyclodextrin type, its concentration, the pH of the buffer, and the applied voltage are all critical parameters that must be optimized to achieve baseline resolution of the enantiomers. bio-rad.combohrium.com This technique offers advantages of high efficiency, low sample and reagent consumption, and rapid method development. chromatographyonline.com

Emerging Applications and Interdisciplinary Research Frontiers

Applications in Homogeneous and Heterogeneous Catalysis

The field of catalysis continually seeks novel molecular architectures to achieve high efficiency and selectivity in chemical transformations. The inherent chirality and functional group availability of Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate make it a promising candidate for the development of specialized catalysts.

Asymmetric Catalysis Ligands

Substituted chiral pyrrolidines are a cornerstone in asymmetric catalysis, serving as the backbone for a multitude of successful ligands and organocatalysts. mdpi.com The (2S)-pyrrolidinyl moiety provides a well-defined stereogenic center, which is crucial for inducing enantioselectivity in metal-catalyzed reactions. The nitrogen atom of the pyrrolidine (B122466) ring can coordinate to a metal center, while the aryl benzoate (B1203000) portion can be electronically and sterically tuned to influence the catalytic environment.

Derivatives of this compound can be envisioned as ligands for a variety of asymmetric transformations, including hydrogenations, cross-coupling reactions, and cycloadditions. For instance, the secondary amine can be readily functionalized to create bidentate or tridentate ligands, which are highly sought after in catalysis. The ester group on the phenyl ring allows for further modifications to modulate the ligand's electronic properties or to attach it to a solid support for heterogeneous catalysis.

Table 1: Potential Asymmetric Reactions Utilizing Ligands Derived from this compound

Reaction TypeMetal CenterPotential Ligand Modification
Asymmetric HydrogenationRhodium, Iridium, RutheniumN-acylation, N-phosphinylation
Asymmetric Cross-CouplingPalladium, Nickel, CopperN-arylation, N-alkylation
Asymmetric Aldol Reaction- (Organocatalysis)Modification of the ester group
Asymmetric Diels-AlderLewis AcidsCoordination via ester carbonyl

Catalysts for Organic Transformations (e.g., C-H Activation)

Beyond its role as a ligand, derivatives of this compound have the potential to act as catalysts themselves, particularly in the burgeoning field of C-H activation. The strategic placement of the pyrrolidine ring relative to the benzoate group could allow for intramolecular C-H functionalization, leading to the synthesis of more complex, rigid structures. While specific studies on this compound are not yet prevalent, the broader class of chiral pyrrolidine derivatives has been successfully employed in palladium-catalyzed enantioselective C-H arylation of thioamides. beilstein-journals.org

The development of catalysts based on this scaffold could lead to novel and more efficient routes for the synthesis of valuable organic molecules. The ability to perform selective C-H activation would be a significant advance, reducing the need for pre-functionalized starting materials and minimizing waste.

Role as Advanced Building Blocks in Complex Molecule Synthesis

The primary and most immediate application of this compound is as a chiral building block in the synthesis of complex organic molecules, particularly those with pharmaceutical or biological activity. bldpharm.combldpharm.com Its rigid, stereochemically defined structure makes it an ideal starting point for the construction of larger, more intricate molecular architectures. The pyrrolidine ring is a common motif in many natural products and synthetic drugs. mdpi.com

The ester and amine functionalities of this compound serve as convenient handles for a wide range of chemical transformations. The amine can be acylated, alkylated, or used in reductive aminations, while the ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide. This versatility allows for its incorporation into a diverse array of target molecules. For example, 2-[2-Hydroxy-4-(1-pyrrolidinyl)benzoyl)]benzoic acid serves as an intermediate in the synthesis of pyrrolidinylrhodamine and its derivatives. nih.gov

Table 2: Representative Complex Molecules Synthesized from Chiral Pyrrolidine Precursors

Compound ClassExampleBiological Activity
Alkaloids(-)-HygrolineNot specified
AntiviralsPyrrolidine-based HCV inhibitorsHepatitis C Virus Inhibition
Anticancer AgentsSpirotryprostatin AAntimitotic

Potential in Agrochemical Research and Development

The search for new and effective agrochemicals is a continuous effort to address the challenges of food security and sustainable agriculture. The structural features of this compound suggest that its derivatives could find applications in this sector.

As Penetration Enhancers for Agrochemical Active Agents

For an agrochemical to be effective, it must penetrate the target organism, be it a plant or an insect. The development of penetration enhancers can significantly improve the efficacy of active ingredients, allowing for lower application rates and reducing environmental impact. While specific research on this compound in this context is limited, related pyrrolidinone structures have been investigated as penetration enhancers. The lipophilic nature of the phenyl ring combined with the hydrophilic character of the pyrrolidine moiety could facilitate the transport of active agents across biological membranes.

As Bioactive Components in Pest Control or Plant Growth Regulation

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and is also found in a number of natural products with potent biological activities. It is conceivable that derivatives of this compound could exhibit useful properties for pest control or plant growth regulation. For instance, modification of the core structure could lead to compounds with insecticidal, fungicidal, or herbicidal activity. Furthermore, the structural similarity to certain plant hormones or signaling molecules could be exploited to develop novel plant growth regulators.

Q & A

Q. What are the key synthetic routes for preparing Methyl 4-[(2S)-pyrrolidin-2-yl]benzoate, and what challenges arise in stereochemical control?

  • Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with a benzoic acid derivative functionalized at the para position. A critical step involves coupling the pyrrolidine ring (2S configuration) to the benzoate core. Challenges include:
  • Stereoselective synthesis : Use of chiral catalysts (e.g., palladium complexes) or chiral auxiliaries to ensure retention of the (2S)-pyrrolidine configuration .

  • Esterification : Optimization of reaction conditions (e.g., DCC/DMAP-mediated esterification) to avoid racemization .

  • Purification : Chromatography (HPLC or flash) is essential due to polar byproducts.

    • Data Table : Common Reaction Conditions
StepReagents/ConditionsYield (%)Purity (HPLC)
EsterificationDCC, DMAP, MeOH, 0°C65–75≥95%
CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C50–60≥90%

Q. How is this compound characterized, and what analytical techniques resolve ambiguities in structural confirmation?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the ester group (δ ~3.9 ppm for OCH₃) and pyrrolidine ring protons (δ ~1.5–3.5 ppm). Stereochemistry is verified via NOESY .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matches calculated [M+H]⁺ (e.g., 234.1124 for C₁₂H₁₅NO₂) .
  • Polarimetry : Specific rotation ([α]D²⁵) validates enantiopurity (e.g., +15° to +20° for the (2S) isomer) .

Advanced Research Questions

Q. What strategies mitigate low yields in the coupling of (2S)-pyrrolidine to the benzoate core?

  • Methodological Answer : Low yields often stem from steric hindrance or side reactions. Solutions include:
  • Protecting Groups : Temporary protection of the pyrrolidine amine (e.g., Boc) to prevent undesired nucleophilic attacks .

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 24 hrs) and improves yield by 15–20% .

  • Solvent Optimization : Switching from DMF to THF or acetonitrile reduces byproduct formation .

    • Data Table : Yield Optimization Studies
ConditionYield (%)Purity (%)
DMF, 80°C, 24h5590
THF, 60°C, 12h7095
Microwave, THF, 30min8598

Q. How do structural analogs of this compound compare in biological activity, and what SAR (Structure-Activity Relationship) trends emerge?

  • Methodological Answer : Analogs with fluorinated benzoates or substituted pyrrolidines show enhanced activity in enzyme inhibition assays (e.g., acetylcholinesterase). Key SAR insights:
  • Pyrrolidine Substitution : N-Methylation reduces activity by 40%, while hydroxylation improves solubility without compromising potency .

  • Benzoate Modifications : Electron-withdrawing groups (e.g., Cl, NO₂) at the meta position increase binding affinity by 2–3 fold .

    • Data Table : Biological Activity of Analogs
CompoundIC₅₀ (nM)Solubility (mg/mL)
Parent (2S)1200.5
4-Fluoro analog850.8
N-Methyl analog2001.2

Q. How can contradictions in reported biological data (e.g., conflicting IC₅₀ values) be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions. Standardization steps:
  • Assay Replication : Use identical buffer pH (7.4), temperature (37°C), and enzyme concentrations.
  • Control Compounds : Include reference inhibitors (e.g., donepezil for acetylcholinesterase) to calibrate results .
  • Statistical Analysis : Apply ANOVA or t-tests to compare datasets; outliers may indicate unaccounted variables (e.g., compound degradation) .

Key Research Gaps & Recommendations

  • Stereochemical Stability : Investigate long-term storage effects on enantiopurity using accelerated stability studies (40°C/75% RH) .
  • In Vivo Pharmacokinetics : Explore metabolic pathways via LC-MS/MS profiling in rodent models to identify major metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.